
Phenyl-tri(phenoxy)silane
Overview
Description
Phenyl-tri(phenoxy)silane is an organosilicon compound characterized by the presence of a phenyl group and three phenoxy groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl-tri(phenoxy)silane can be synthesized through the hydrosilylation reaction of phenyltri(dimethylsiloxy)silane with allyl glycidyl ether. This reaction is typically carried out in the presence of a catalyst, such as platinum or rhodium complexes, under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: Phenyl-tri(phenoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the phenoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products: The major products formed from these reactions include silanol, silane, and substituted silane derivatives .
Scientific Research Applications
Phenyl-tri(phenoxy)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenyl-tri(phenoxy)silane involves its interaction with molecular targets through its phenyl and phenoxy groups. These interactions can lead to the formation of stable complexes and the modulation of various biochemical pathways. The compound’s effects are mediated through its ability to form strong bonds with other molecules, influencing their reactivity and stability .
Comparison with Similar Compounds
Trimethoxyphenylsilane: An organotrialkoxysilane used in sol-gel processing and as a functional monomer.
Phenylsilane: A simple organosilane with a phenyl group and three hydrogen atoms attached to silicon.
Uniqueness: Phenyl-tri(phenoxy)silane is unique due to its combination of phenyl and phenoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity patterns .
Biological Activity
Phenyl-tri(phenoxy)silane (CHOSi) is a silane compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound consists of a silicon atom bonded to three phenoxy groups and one phenyl group. This unique structure contributes to its chemical reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit various enzymes, including indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in cancer progression and immune response modulation .
- Antimicrobial Properties : Research indicates that phenyl derivatives can exhibit selective toxicity against bacterial cells while maintaining minimal cytotoxicity in human cell lines. For instance, modifications in the structure can enhance antimicrobial efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
- Cell Membrane Disruption : Some studies suggest that this compound may disrupt bacterial cell membranes, leading to cell lysis and death. This mechanism is particularly relevant for its potential use in treating infections caused by resistant bacteria .
Structure-Activity Relationship (SAR)
The effectiveness of this compound and its derivatives can be significantly influenced by their structural modifications. For instance, the introduction of different substituents on the phenoxy groups can alter their binding affinity to target proteins or enzymes. A study on related compounds demonstrated that specific modifications led to enhanced inhibitory effects against IDO, with some derivatives showing IC values as low as 61 nM .
Antimicrobial Activity
A recent study evaluated the antimicrobial properties of a series of phenyl derivatives, including this compound. The results indicated that certain derivatives exhibited potent antibacterial activity against MRSA, outperforming traditional antibiotics like ceftriaxone in biofilm disruption assays .
Compound | Biofilm Disruption (%) | IC (µM) | Hemolytic Activity (%) |
---|---|---|---|
Compound 29 | 37% at 4 × MIC | 0.5 | 5% |
This compound | TBD | TBD | TBD |
Cytotoxicity Assessment
In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Preliminary results indicate low hemolytic activity, suggesting a favorable safety profile for potential therapeutic applications .
Properties
IUPAC Name |
triphenoxy(phenyl)silane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O3Si/c1-5-13-21(14-6-1)25-28(24-19-11-4-12-20-24,26-22-15-7-2-8-16-22)27-23-17-9-3-10-18-23/h1-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJNGXCZSCHDFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)O[Si](C2=CC=CC=C2)(OC3=CC=CC=C3)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423777 | |
Record name | Silane, triphenoxyphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173-15-5 | |
Record name | Silane, triphenoxyphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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